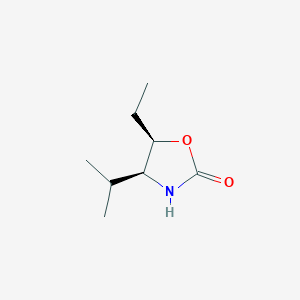

2-Oxazolidinone,5-ethyl-4-(1-methylethyl)-,(4S-cis)-(9CI)

Description

Properties

IUPAC Name |

(4S,5R)-5-ethyl-4-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-4-6-7(5(2)3)9-8(10)11-6/h5-7H,4H2,1-3H3,(H,9,10)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSLYJVXEFAHBV-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(NC(=O)O1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H](NC(=O)O1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst : Inorganic acids (e.g., HCl, H₂SO₄) at pH 1–7, with optimal activity observed at pH 6–7.

-

Temperature : 20–40°C, avoiding side reactions such as alkylidene-bis(2-oxazolidinone) formation.

-

Molar Ratios : A 3:1 to 5:1 ratio of aldehyde to 2-oxazolidinone ensures complete conversion, with excess aldehyde acting as a solvent.

Example Procedure:

-

5-Ethyl-2-oxazolidinone (72 g, 0.626 mol) is reacted with isobutyraldehyde (3:1 molar ratio) in methanol acidified with 8% methanolic HCl (pH 0.5–1.5).

-

The mixture is stirred at 45°C for 24 hours, yielding 3-(1-hydroxyethyl)-5-ethyl-4-(1-methylethyl)-2-oxazolidinone .

-

Neutralization with NaHCO₃ followed by vacuum distillation isolates the intermediate.

Pyrolytic Dealcoholation of N-(1-Hydrocarbyloxyalkyl) Intermediates

The second critical step involves the thermal decomposition of N-(1-hydrocarbyloxyalkyl)-2-oxazolidinones to form the vinylogous product. This method, detailed in US4831153A , employs pyrolysis at elevated temperatures to eliminate alcohol or water, yielding the target compound with high stereochemical fidelity.

Pyrolysis Setup and Parameters

Example Procedure:

-

3-(1-Ethoxyethyl)-5-ethyl-4-(1-methylethyl)-2-oxazolidinone (30 g, 0.17 mol) is passed through the heated tube under N₂ flow.

-

The collected liquid is fractionally distilled to isolate N-vinyl-5-ethyl-4-(1-methylethyl)-2-oxazolidinone (17.8 g, 82% yield).

By-Product Analysis and Mitigation

A major challenge in 2-oxazolidinone synthesis is the formation of alkylidene-bis(2-oxazolidinone) , which reduces yields. The patented process suppresses this by:

By-Product Distribution:

| By-Product | Percentage | Conditions |

|---|---|---|

| Alkylidene-bis(adduct) | <5% | pH 6–7, 20–40°C |

| Decomposed Oxazolidinone | 2–3% | T > 260°C |

Scalability and Industrial Feasibility

The continuous pyrolysis method described in US4831153A demonstrates scalability, with throughputs exceeding 80% conversion per pass. Key factors for industrial adoption include:

-

Catalyst Longevity : NaHSO₄-coated helices remain active for >100 cycles.

-

Energy Efficiency : Exothermic dehydration reduces external heating requirements.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-5-Ethyl-4-isopropyloxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and oxygen atoms in the oxazolidinone ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Introduction to 2-Oxazolidinone, 5-Ethyl-4-(1-Methylethyl)-(4S-cis)-(9CI)

2-Oxazolidinone, 5-ethyl-4-(1-methylethyl)-(4S-cis)-(9CI), also known as (4S,5R)-5-ethyl-4-isopropyloxazolidin-2-one, is a chiral oxazolidinone derivative characterized by its unique stereochemistry and molecular formula . This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine.

Asymmetric Synthesis

2-Oxazolidinone derivatives are widely utilized as chiral auxiliaries in asymmetric synthesis. They facilitate the production of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals. The compound's ability to influence stereochemistry during reactions is critical for synthesizing complex molecules with specific biological activities .

Research is ongoing to explore the biological properties of 2-Oxazolidinone, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens.

- Antiviral Properties : Investigations into its potential antiviral activity are also underway, aiming to understand its mechanism of action against viral infections .

Pharmaceutical Intermediate

Due to its structural characteristics, 2-Oxazolidinone serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its role in drug development is significant, particularly in creating compounds that require specific stereochemical configurations for efficacy .

Industrial Applications

In the chemical industry, 2-Oxazolidinone is used as a building block for the synthesis of fine chemicals. Its reactivity allows it to participate in various chemical transformations, making it a versatile component in synthetic pathways .

Case Study 1: Synthesis of Chiral Drugs

A study demonstrated the use of 2-Oxazolidinone as a chiral auxiliary in synthesizing a chiral drug candidate. The compound was employed to control the stereochemistry during the reaction, resulting in high yields of the desired enantiomer. This application highlights the importance of oxazolidinones in pharmaceutical chemistry .

Case Study 2: Antimicrobial Testing

In another investigation, researchers evaluated the antimicrobial properties of 2-Oxazolidinone against several bacterial strains. The results indicated significant inhibitory effects, suggesting potential applications as an antimicrobial agent. Further studies are required to elucidate the mechanisms behind this activity .

Mechanism of Action

The mechanism of action of (4S,5R)-5-Ethyl-4-isopropyloxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidinone Derivatives

Substituent Variations at Position 5

Compound A : 2-Oxazolidinone,5-ethynyl-4-(1-methylethyl)-,(4S,5R)-(9CI)

- CAS No.: 253676-25-4

- Molecular Formula: C₈H₁₁NO₂

- Molecular Weight : 153.18 g/mol

- Key Differences :

- Substituent : Ethynyl (C≡CH) group at position 5 vs. ethyl (C₂H₅) in the target compound.

- Stereochemistry : (4S,5R) configuration vs. (4S-cis).

- Impact : The ethynyl group introduces sp-hybridized carbon, enhancing reactivity in click chemistry or cross-coupling reactions. Lower molecular weight suggests reduced steric hindrance compared to the ethyl derivative .

Compound B : 2-Oxazolidinone,5-(hydroxymethyl)-4-methyl-3-(1-methylethyl)-,(4S-cis)-(9CI)

- Molecular Formula: C₈H₁₅NO₃

- Molecular Weight : 173.21 g/mol

- Key Differences: Substituent: Hydroxymethyl (-CH₂OH) at position 5 and methyl at position 3. Impact: Increased polarity due to the hydroxyl group, improving solubility in polar solvents.

Aromatic vs. Aliphatic Substituents

Compound C : 2-Oxazolidinone,4-methyl-5-phenyl-,(4S,5R)-(-)- (CAS 16251-45-9)

- Molecular Formula: C₁₀H₁₁NO₂

- Molecular Weight : 177.20 g/mol

- Melting Point : 121–123°C

- Key Differences: Substituent: Phenyl group at position 5 vs. ethyl in the target compound. Such derivatives are often used as chiral auxiliaries in asymmetric synthesis .

Complex Derivatives with Pharmacological Relevance

Compound D : 5-[3,5-Bis(trifluoromethyl)phenyl]-3-[[4′-fluoro-2′-methoxy-5′-(1-methylethyl)-4-(trifluoromethyl)[1,1′-biphenyl]-2-yl]methyl]-4-methyl-2-oxazolidinone (Anacetrapib precursor)

- Molecular Formula: C₃₀H₂₅F₁₀NO₃

- Molecular Weight : 663.51 g/mol

- Application : Intermediate in synthesizing Anacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor for cardiovascular disease.

- Key Differences : Extensive fluorination and biphenyl moieties enhance metabolic stability and lipophilicity, critical for drug bioavailability .

Stereochemical and Positional Isomers

Compound E : 5-Oxazolidinone,2-(hydroxymethyl)-4-(1-methylethyl)-,(2S,4S)-(9CI)

- Molecular Formula: C₇H₁₃NO₃

- Key Differences: Oxazolidinone Position: 5-Oxazolidinone vs. 2-oxazolidinone backbone. Substituent: Hydroxymethyl at position 2 instead of 5. Impact: Altered hydrogen-bonding capacity and spatial arrangement, affecting interactions with biological targets .

Comparative Data Table

Research Implications and Gaps

- Structural-Activity Relationships (SAR) : Ethyl and isopropyl groups in the target compound likely confer moderate lipophilicity, suitable for agrochemicals, whereas phenyl or fluorinated derivatives (e.g., Compound D) are tailored for pharmaceutical use.

- Synthesis Challenges : Stereochemical control in (4S-cis) configurations requires chiral catalysts or enantioselective methods, as seen in ’s synthesis protocols .

- Data Limitations : Melting points, solubility, and explicit biological data for the target compound are absent in the provided evidence, necessitating further experimental characterization.

Biological Activity

2-Oxazolidinone, 5-ethyl-4-(1-methylethyl)-, (4S-cis)-(9CI) is a member of the oxazolidinone class of compounds, which have gained prominence due to their antimicrobial properties, particularly against Gram-positive bacteria. This article explores the biological activity of this compound, detailing its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-Oxazolidinone, 5-ethyl-4-(1-methylethyl)- is characterized by the oxazolidinone ring, which is pivotal for its biological activity. The specific stereochemistry at the C4 position (4S-cis) influences its interaction with biological targets.

Oxazolidinones function primarily as inhibitors of bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex necessary for protein translation. This mechanism is critical in combating resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).

Antimicrobial Activity

Research has demonstrated that various oxazolidinones exhibit significant antibacterial activity. For instance, studies have shown that modifications in the oxazolidinone structure can lead to enhanced efficacy against resistant strains:

- Minimum Inhibitory Concentration (MIC) : The MIC values for several oxazolidinone derivatives have been reported below 2.0 μg/mL against MRSA and other resistant strains .

- Case Studies : A study evaluating new oxazolidinone analogues found that certain compounds exhibited potent activity against clinical isolates of MRSA with MIC values as low as 6.6 μg/mL .

Comparative Efficacy

A comparative analysis of various oxazolidinones reveals that structural modifications can significantly impact their biological activity. For example:

| Compound | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| Linezolid | MRSA | 1.0 | |

| U-100592 | Enterococcus faecalis | <0.5 | |

| 2-Oxazolidinone | MRSA | 6.6 |

Safety and Toxicity

While oxazolidinones are generally well-tolerated, concerns regarding myelotoxicity and serotonin syndrome have been noted in clinical settings. The safety profile varies among different analogues; thus, continuous evaluation is essential during drug development.

Recent Research Findings

Recent studies have focused on enhancing the efficacy and safety profiles of oxazolidinones through structural modifications:

- Structural Modifications : Research indicates that altering the C5 side chain can improve antibacterial activity while minimizing adverse effects .

- Novel Applications : Beyond antibacterial properties, some oxazolidinones are being explored for their potential as selective monoamine oxidase inhibitors, showcasing their versatility in medicinal chemistry .

Q & A

Q. What are the critical steps for synthesizing 2-Oxazolidinone,5-ethyl-4-(1-methylethyl)-,(4S-cis)-(9CI)?

Methodological Answer: Synthesis typically involves cyclization of a substituted ethanolamine precursor with carbonylating agents (e.g., phosgene or carbonyldiimidazole). Key steps include:

- Stereochemical control : Use of chiral auxiliaries (e.g., (S)-proline derivatives) to enforce the cis-(4S) configuration during oxazolidinone ring formation.

- Substituent introduction : Alkylation at the 4- and 5-positions via nucleophilic substitution or Grignard reactions. For example, the isopropyl group at position 4 can be introduced via reaction with 2-bromopropane under basic conditions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the enantiomerically pure product.

Q. How is the compound’s stereochemistry confirmed experimentally?

Methodological Answer:

- NMR spectroscopy : Analyze coupling constants (e.g., ) in H NMR to determine dihedral angles between adjacent protons. For instance, coupling constants >8 Hz in the oxazolidinone ring suggest a cis configuration .

- Optical rotation : Compare the measured specific rotation ([α]) with literature values for the (4S-cis) enantiomer. For analogs like (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, [α] = +177° (CHCl) .

- X-ray crystallography : Resolve absolute configuration via single-crystal diffraction (if crystals are obtainable).

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- IR spectroscopy : Confirm the presence of carbonyl (C=O, ~1750 cm) and secondary amine (N-H, ~3300 cm) stretches .

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (CHNO) with a mass accuracy of <5 ppm .

- C NMR : Identify quaternary carbons (e.g., the carbonyl carbon at ~155 ppm) and stereosensitive shifts for the isopropyl group .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies for reactions like ring-opening or nucleophilic substitution. For example, model the activation energy for hydrolysis of the oxazolidinone ring in acidic conditions using B3LYP/6-31G(d) .

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by simulating binding poses in software like AutoDock Vina. Use the compound’s 3D structure (from crystallography or conformational analysis) .

Q. How should researchers resolve contradictions in spectral data for this compound?

Methodological Answer:

- Cross-validate techniques : For example, if H NMR suggests a trans configuration but optical rotation aligns with cis, perform NOESY experiments to detect spatial proximity between protons .

- Reproduce synthesis : Ensure reaction conditions (e.g., temperature, solvent) are identical to literature protocols. Contradictions may arise from unintended epimerization or impurities .

- Collaborative analysis : Compare data with databases like PubChem or Reaxys for analogous compounds. For example, compare IR peaks with those of (4R-trans)-5-methyl-2-oxo-4-oxazolidinecarboxylic acid .

Q. What are the challenges in studying the compound’s stability under varying experimental conditions?

Methodological Answer:

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. For related oxazolidinones, degradation typically occurs above 200°C .

- Hydrolytic stability : Monitor pH-dependent ring-opening via HPLC. Under acidic conditions (pH <3), the oxazolidinone ring hydrolyzes to form ethanolamine derivatives .

- Light sensitivity : Conduct accelerated stability studies under UV light (ICH Q1B guidelines) to assess photodegradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.